methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride
Description
Methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a cyanophenyl group, and a butanoate ester
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)7-11(14)6-9-3-2-4-10(5-9)8-13;/h2-5,11H,6-7,14H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
LJJFKMBRVRHRCH-MERQFXBCSA-N |
Isomeric SMILES |
COC(=O)C[C@H](CC1=CC(=CC=C1)C#N)N.Cl |
Canonical SMILES |
COC(=O)CC(CC1=CC(=CC=C1)C#N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amino acid derivative with a cyanophenyl compound under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and cyanophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and cyanophenyl groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride include other amino acid derivatives with cyanophenyl groups and butanoate esters. Examples include:
- Methyl (3S)-3-amino-4-(4-cyanophenyl)butanoate
- Ethyl (3S)-3-amino-4-(3-cyanophenyl)butanoate
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and cyanophenyl groups
Biological Activity
Methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride, a compound with significant potential in medicinal chemistry, exhibits various biological activities that are crucial for its application in drug development and biochemical research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C11H13ClN2O
- IUPAC Name: this compound
The synthesis of this compound typically involves the following steps:
- Condensation Reaction: 3-cyanobenzaldehyde is reacted with (S)-3-amino-4-hydroxybutanoic acid to form a Schiff base.
- Reduction: The Schiff base is reduced using sodium borohydride to yield the corresponding amine.
- Esterification: The amine is esterified with methanol under acidic conditions to form the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding: The amino group can form hydrogen bonds with various biological macromolecules.
- π-π Interactions: The cyanophenyl group can engage in π-π interactions, modulating enzyme or receptor activity, which may lead to diverse biological effects.
Biological Activities
-
Antioxidant Properties:
- Research indicates that this compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Enzyme Inhibition:
Table 1: Summary of Biological Activities
Case Study: Tyrosinase Inhibition
A study evaluated the inhibitory effects of this compound on tyrosinase using various concentrations. Results indicated that the compound significantly reduced tyrosinase activity, suggesting its potential use in treating skin pigmentation disorders.
Cytotoxicity Assessment
In cellular assays conducted on B16F10 murine melanoma cells, the compound exhibited low cytotoxicity at concentrations up to 20 µM over 48 and 72 hours. This suggests a favorable safety profile for further therapeutic exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
